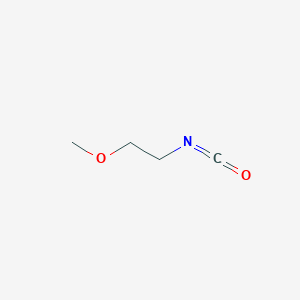

1-Isocyanato-2-methoxyethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMHNKJWTRJTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559928 | |

| Record name | 1-Isocyanato-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42170-95-6 | |

| Record name | 1-Isocyanato-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isocyanato-2-methoxyethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isocyanato-2-methoxyethane, also known as 2-methoxyethyl isocyanate, is a bifunctional organic compound of interest in synthetic chemistry. Its structure incorporates a reactive isocyanate group and a methoxyethyl moiety, making it a potential building block in the synthesis of a variety of organic molecules, including carbamates, ureas, and other derivatives. This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of this compound, compiled from available chemical literature and databases. Due to the limited specific experimental data for this compound, information on experimental protocols and spectral analysis is presented based on established methods for analogous isocyanates. Notably, there is a significant lack of information regarding the biological activity and signaling pathways associated with this specific molecule.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 42170-95-6 |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol [1] |

| Appearance | Liquid (form)[2] |

| Boiling Point | 115.4 ± 23.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Flash Point | 29.5 ± 17.1 °C[1] |

| Vapor Pressure | 19.0 ± 0.2 mmHg at 25°C |

| Refractive Index | 1.416 |

| LogP | 0.84 |

Chemical Structure

The structure of this compound is characterized by a linear ethyl chain with a methoxy group at one end and an isocyanate group at the other.

Structural Identifiers:

| Identifier | Value |

| SMILES | COCCN=C=O[1] |

| InChI | 1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3[2] |

| InChIKey | IVMHNKJWTRJTRU-UHFFFAOYSA-N[2] |

2D Structure:

Experimental Protocols

General Synthesis from 2-Methoxyethanamine and Phosgene:

This protocol is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

2-Methoxyethanamine

-

Phosgene (or a solution in an inert solvent, or a phosgene equivalent like triphosgene)

-

An inert, anhydrous solvent (e.g., toluene, chlorobenzene)

-

An acid scavenger (e.g., a tertiary amine like triethylamine, or an appropriate base)

-

Anhydrous work-up and purification reagents

Procedure:

-

Reaction Setup: A solution of 2-methoxyethanamine in an inert, anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon). The reaction should be conducted in a well-ventilated fume hood due to the high toxicity of phosgene.

-

Phosgenation: The solution of 2-methoxyethanamine is cooled to a low temperature (typically 0-5 °C). A solution of phosgene in the same solvent is then added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

-

Work-up: After the reaction is complete, the reaction mixture is typically purged with an inert gas to remove any excess phosgene. The mixture is then filtered to remove any precipitated amine hydrochloride.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product.

Spectroscopic Data (Predicted)

Specific experimental spectra for this compound are not widely published. The following data is a prediction based on the known spectral characteristics of the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

δ ~3.3 ppm (singlet, 3H): Corresponding to the protons of the methoxy group (-OCH₃).

-

δ ~3.5 ppm (triplet, 2H): Corresponding to the methylene protons adjacent to the methoxy group (-O-CH₂-).

-

δ ~3.4 ppm (triplet, 2H): Corresponding to the methylene protons adjacent to the isocyanate group (-CH₂-NCO).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

δ ~59 ppm: Corresponding to the carbon of the methoxy group (-OCH₃).

-

δ ~70 ppm: Corresponding to the methylene carbon adjacent to the methoxy group (-O-CH₂-).

-

δ ~43 ppm: Corresponding to the methylene carbon adjacent to the isocyanate group (-CH₂-NCO).

-

δ ~122 ppm: Corresponding to the carbon of the isocyanate group (-N=C=O).

IR (Infrared) Spectroscopy:

-

~2270-2250 cm⁻¹ (strong, sharp): Characteristic stretching vibration of the isocyanate group (N=C=O). This is a key diagnostic peak.

-

~2930-2820 cm⁻¹ (medium to strong): C-H stretching vibrations of the alkyl chain.

-

~1120-1085 cm⁻¹ (strong): C-O stretching vibration of the ether linkage.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 101.

-

Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the isocyanate group, the methoxy group, and cleavage of the ethyl chain.

Reactivity and Stability

Isocyanates are highly reactive electrophilic compounds. The isocyanate group of this compound will readily react with nucleophiles.

General Reactivity:

-

With Alcohols: Reacts to form carbamates.

-

With Amines: Reacts to form ureas.

-

With Water: Reacts to form an unstable carbamic acid, which then decomposes to the corresponding amine (2-methoxyethanamine) and carbon dioxide.

-

Polymerization: Can undergo self-polymerization, especially in the presence of catalysts or at elevated temperatures.

Stability: this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture and to inhibit polymerization.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound.

However, isocyanates as a class of compounds are known to be potent respiratory and dermal sensitizers.[5] Inhalation or skin contact can lead to allergic reactions, including asthma. The high reactivity of the isocyanate group allows it to readily form covalent bonds with proteins and other biological macromolecules, which is believed to be the initial step in the sensitization process.

Professionals in drug development should exercise extreme caution when handling this and other isocyanates. The potential for sensitization and other toxic effects necessitates the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, especially when working with volatile isocyanates or in poorly ventilated areas.

Conclusion

This compound is a chemical with potential utility in organic synthesis due to its bifunctional nature. This guide has summarized its key chemical and physical properties, structural information, and predicted spectral data. While a general synthetic route is understood, specific, detailed experimental protocols are lacking in public literature. A significant knowledge gap exists concerning its biological effects, with no specific data on its interaction with biological systems or signaling pathways. Researchers and drug development professionals should handle this compound with the caution appropriate for the isocyanate class, recognizing their potential as potent sensitizers. Further research is warranted to fully characterize the reactivity, biological activity, and safety profile of this compound.

References

- 1. This compound | CAS#:42170-95-6 | Chemsrc [chemsrc.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. US20170342023A1 - Isocyanate compound manufacturing method - Google Patents [patents.google.com]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methoxymethyl isocyanate | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxyethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methoxyethyl isocyanate, a valuable reagent in organic synthesis and drug development. The document details the necessary precursors, reaction mechanisms, and experimental considerations for both phosgene-based and non-phosgene routes. Quantitative data from analogous reactions are presented to provide a framework for reaction optimization, and detailed experimental protocols are outlined.

Introduction

2-Methoxyethyl isocyanate (C₄H₇NO₂) is an organic compound featuring an isocyanate functional group (-NCO) attached to a 2-methoxyethyl chain. Its dual functionality, combining the high reactivity of the isocyanate group with the physicochemical properties imparted by the methoxyethyl moiety, makes it a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water, forming stable urethane, urea, and carbamic acid linkages, respectively. This reactivity is central to its application in the development of novel compounds.

Precursors

The primary precursor for the synthesis of 2-Methoxyethyl isocyanate is 2-Methoxyethylamine . This readily available starting material possesses the necessary carbon skeleton and the primary amine group required for conversion to an isocyanate.

Table 1: Key Precursors and Reagents

| Compound | CAS Number | Molecular Formula | Key Role |

| 2-Methoxyethylamine | 109-85-3 | C₃H₉NO | Primary amine precursor |

| Phosgene | 75-44-5 | COCl₂ | Carbonyl source (Phosgene route) |

| Triphosgene | 32315-10-9 | C₃Cl₆O₃ | Safer solid substitute for phosgene |

| Dimethyl Carbonate (DMC) | 616-38-6 | C₃H₆O₃ | Carbonyl source (Non-phosgene route) |

| Methyl (2-methoxyethyl)carbamate | - | C₅H₁₁NO₃ | Intermediate in the non-phosgene route |

Synthesis Pathways

There are two primary pathways for the synthesis of 2-Methoxyethyl isocyanate: the traditional phosgene route and the more modern, safer non-phosgene routes.

Phosgene Route

The reaction of a primary amine with phosgene or a phosgene equivalent is a well-established method for the production of isocyanates.[1] This method is typically high-yielding but requires stringent safety precautions due to the extreme toxicity of phosgene gas. A safer alternative is the use of triphosgene, a solid phosgene equivalent.[2]

Reaction Mechanism:

2-Methoxyethylamine reacts with phosgene (or its equivalent) to form an intermediate N-(2-methoxyethyl)carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield 2-Methoxyethyl isocyanate.

Materials:

-

2-Methoxyethylamine hydrochloride

-

Triphosgene

-

Saturated aqueous sodium bicarbonate solution

-

Methylene chloride

-

Magnesium sulfate (anhydrous)

Procedure:

-

A three-necked round-bottomed flask is equipped with a mechanical stirrer and charged with methylene chloride and a saturated aqueous sodium bicarbonate solution.

-

2-Methoxyethylamine hydrochloride is added to the biphasic mixture.

-

The mixture is cooled in an ice bath, and triphosgene is added in a single portion with vigorous stirring.

-

The reaction mixture is stirred in the ice bath for approximately 15-30 minutes.

-

The reaction mixture is then transferred to a separatory funnel, and the organic layer is collected.

-

The aqueous layer is extracted multiple times with methylene chloride.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude 2-Methoxyethyl isocyanate.

-

The product can be purified by vacuum distillation.

Table 2: Representative Reaction Conditions and Yields for Phosgene-based Isocyanate Synthesis (Analogous Reaction)

| Amine Precursor | Phosgene Source | Solvent | Base | Temperature | Time | Yield (%) | Reference |

| L-Phenylalanine methyl ester hydrochloride | Triphosgene | Methylene Chloride / Water | NaHCO₃ | 0 °C | 15 min | 95-98 | [2] |

Non-Phosgene Route

Due to the hazardous nature of phosgene, non-phosgene routes for isocyanate synthesis are increasingly preferred. A common and industrially viable non-phosgene method involves a two-step process: the formation of a carbamate intermediate, followed by its thermal decomposition.[1]

Step 1: Carbamate Formation

2-Methoxyethylamine is reacted with a carbonyl source, such as dimethyl carbonate (DMC), to form methyl (2-methoxyethyl)carbamate. This reaction is often catalyzed by a Lewis acid.

Step 2: Thermal Decomposition of Carbamate

The isolated carbamate is then heated, typically at high temperatures and sometimes under reduced pressure or in the presence of a catalyst, to yield 2-Methoxyethyl isocyanate and methanol.[3]

Step 1: Synthesis of Methyl (2-methoxyethyl)carbamate

Materials:

-

2-Methoxyethylamine

-

Dimethyl carbonate (DMC)

-

Lewis acid catalyst (e.g., zinc acetate)

-

Inert solvent (e.g., toluene)

Procedure:

-

A reactor is charged with 2-Methoxyethylamine, an excess of dimethyl carbonate, and a catalytic amount of zinc acetate.

-

The mixture is heated to a specified temperature (e.g., 160-180 °C) under pressure for several hours.

-

The reaction progress can be monitored by techniques such as GC or TLC.

-

Upon completion, the excess DMC and methanol byproduct are removed by distillation.

-

The resulting crude methyl (2-methoxyethyl)carbamate can be purified by vacuum distillation.

Step 2: Thermal Decomposition of Methyl (2-methoxyethyl)carbamate

Materials:

-

Methyl (2-methoxyethyl)carbamate

-

High-boiling inert solvent (optional)

-

Decomposition catalyst (optional)

Procedure:

-

The purified carbamate is heated in a distillation apparatus, either neat or in a high-boiling solvent.

-

The decomposition is typically carried out at temperatures ranging from 170 °C to 270 °C.[3]

-

The 2-Methoxyethyl isocyanate and methanol products are continuously distilled off as they are formed to shift the equilibrium towards the product side.

-

The collected distillate is then fractionally distilled to separate the 2-Methoxyethyl isocyanate from methanol.

Table 3: Representative Reaction Conditions and Yields for Non-Phosgene Isocyanate Synthesis (Analogous Reactions)

| Step | Amine/Carbamate Precursor | Carbonyl Source/Conditions | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Carbamate Formation | 2,4-Toluenediamine | Dimethyl Carbonate | Zinc Acetate | 160 | 7 | 98.9 | [1] |

| Thermal Decomposition | Phenyl N-methylcarbamate | Heat | None | 198-260 | 6 | 93 (selectivity) | [4] |

Safety Considerations

-

Phosgene and Triphosgene: Phosgene is an extremely toxic and corrosive gas. Triphosgene, while a solid, releases phosgene upon heating or reaction with nucleophiles. All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

-

Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. Inhalation can cause severe irritation and allergic reactions. Skin contact should be avoided. All work with isocyanates should be performed in a fume hood with appropriate PPE.

-

High Temperatures and Pressures: The non-phosgene route often involves high temperatures and may require reactions to be run under pressure. Appropriate safety measures, including the use of pressure-rated equipment and blast shields, should be in place.

Conclusion

The synthesis of 2-Methoxyethyl isocyanate can be achieved through both phosgene and non-phosgene pathways. The phosgene route offers a direct and often high-yielding method but is hampered by the extreme toxicity of the reagents. The non-phosgene route, typically involving the formation and thermal decomposition of a carbamate intermediate, provides a safer and more environmentally friendly alternative, which is increasingly favored in industrial applications. The choice of synthesis pathway will depend on the available equipment, safety infrastructure, and scale of the reaction. The experimental protocols and quantitative data provided in this guide, based on analogous and related reactions, offer a solid foundation for the successful synthesis of 2-Methoxyethyl isocyanate for research and development purposes. Further optimization of reaction conditions for this specific molecule may be required to achieve maximum yield and purity.

References

Spectroscopic data for 1-Isocyanato-2-methoxyethane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-isocyanato-2-methoxyethane (C₄H₇NO₂), a bifunctional organic compound. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of its functional groups and analogous structures. This guide is intended to assist researchers in the identification and characterization of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -O-CH₂ -CH₂-NCO |

| ~3.50 | t | 2H | -O-CH₂-CH₂ -NCO |

| ~3.35 | s | 3H | -OCH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~128.5 | -N=C =O |

| ~70.0 | -O-C H₂-CH₂-NCO |

| ~59.0 | -OC H₃ |

| ~43.0 | -O-CH₂-C H₂-NCO |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Medium | C-H stretch (alkane) |

| ~2830 | Medium | C-H stretch (O-CH₃) |

| ~2270 | Strong, Sharp | N=C=O stretch (isocyanate) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1120 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

The molecular weight of this compound is 101.10 g/mol .[1] The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion |

| 101 | [M]⁺ (Molecular Ion) |

| 71 | [M - OCH₃]⁺ |

| 58 | [CH₂=NCO]⁺ |

| 45 | [CH₂OCH₃]⁺ |

| 42 | [NCO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance. The strong, sharp peak characteristic of the isocyanate group is expected around 2270 cm⁻¹.[2]

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-300.

-

Scan Speed: 1 scan/second.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical compound like this compound.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide: 1-Isocyanato-2-methoxyethane (CAS 42170-95-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Isocyanato-2-methoxyethane (CAS 42170-95-6). The information is compiled for use in research, drug development, and other scientific applications, with a focus on presenting clear, quantitative data and outlining relevant experimental contexts.

Chemical Identity and Physical Properties

This compound is an organic compound containing both an isocyanate and an ether functional group.[1] The isocyanate group is highly reactive, making this compound a versatile intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₂ | [2][3][4][5] |

| Molecular Weight | 101.10 g/mol | [2][3][4][5] |

| Boiling Point | 115.4 ± 23.0 °C at 760 mmHg | [6] |

| 123-124 °C | [5] | |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Flash Point | 29.5 ± 17.1 °C | [6] |

| Vapor Pressure | 19.0 ± 0.2 mmHg at 25°C | [6] |

| Refractive Index | 1.416 | [6] |

| LogP (Octanol-Water Partition Coefficient) | 0.84 | [6] |

| Topological Polar Surface Area | 38.7 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive | [1] |

Spectroscopic and Analytical Data

Table 2: Spectroscopic and Analytical Identifiers

| Identifier | Value |

| SMILES | COCCN=C=O |

| InChI | InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3 |

| InChIKey | IVMHNKJWTRJTRU-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not published in readily accessible literature. However, standard methodologies for liquid organic compounds would be employed.

Boiling Point Determination (General Protocol)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common method for its determination is the distillation method or the Thiele tube method.[7][8][9]

Workflow for Boiling Point Determination using Thiele Tube

Caption: General workflow for boiling point determination using a Thiele tube.

Density Measurement (General Protocol)

The density of a liquid, its mass per unit volume, can be determined using several methods, including pycnometry or a vibrating tube density meter.[10][11]

Workflow for Density Measurement using a Pycnometer

Caption: General workflow for determining liquid density using a pycnometer.

Potential Biological Activity: Vasopressin Receptor Antagonism

Some chemical library databases note that this compound may be used as a vasopressin receptor inhibitor. However, at the time of this writing, no peer-reviewed studies or bioassay data are publicly available to substantiate this claim. For drug development professionals, this represents a potential, yet unverified, area of investigation.

Vasopressin receptor antagonists are of interest for treating conditions such as hyponatremia, congestive heart failure, and cirrhosis.[12] They primarily target the V1a and V2 receptors.

V1a Receptor Signaling Pathway (Hypothetical Target)

The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding to vasopressin, activates the Gq/11 protein. This initiates a signaling cascade leading to vasoconstriction and other physiological effects. An antagonist would block this initial binding step.

V1a Receptor Signaling Pathway

Caption: Hypothetical antagonism of the vasopressin V1a receptor signaling pathway.

V2 Receptor Signaling Pathway (Hypothetical Target)

The V2 receptor is also a GPCR, primarily located in the kidney's collecting ducts. It couples to the Gs protein, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the cell membrane, which promotes water reabsorption.

V2 Receptor Signaling Pathway

Caption: Hypothetical antagonism of the vasopressin V2 receptor signaling pathway.

Reactivity and Safety

Isocyanates are a class of highly reactive compounds. The electrophilic carbon atom in the -N=C=O group readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity is the basis for their use in the synthesis of polyurethanes, ureas, and other polymers. Due to this reactivity, this compound is expected to be sensitive to moisture.

Safety Precautions:

Isocyanates are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tract.[13] Dermal and respiratory exposure can lead to sensitization, which can cause severe asthma-like reactions upon subsequent exposure, even at very low concentrations.[13]

-

Handling: Should be handled in a well-ventilated fume hood.[14][15]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.[2][15] For tasks with a risk of aerosol generation, appropriate respiratory protection should be used.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as alcohols, amines, and strong bases.

-

Spills: Absorb spills with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.

This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

- 1. Analysis of Isocyanates, Analysis of pMDI [ebrary.net]

- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 1-Isocyanato-2-methoxy-ethane [oakwoodchemical.com]

- 6. This compound | CAS#:42170-95-6 | Chemsrc [chemsrc.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. calnesis.com [calnesis.com]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 14. lakeland.com [lakeland.com]

- 15. cdph.ca.gov [cdph.ca.gov]

Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of 1-Isocyanato-2-methoxyethane in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isocyanato-2-methoxyethane, a bifunctional molecule of interest in pharmaceutical and materials science, presents unique challenges in handling and formulation due to the inherent reactivity of its isocyanate group. A thorough understanding of its solubility and stability in various solvent systems is paramount for its effective application in research and development. This technical guide synthesizes the available information on the behavior of this compound in common laboratory solvents. Due to a lack of specific quantitative solubility and stability data in the public domain for this particular compound, this guide draws upon the well-established principles of isocyanate chemistry and provides a framework for experimental determination. We will explore the anticipated reactivity with protic and aprotic solvents, outline detailed experimental protocols for assessing solubility and stability, and present visual workflows to guide laboratory practice.

Introduction

This compound (C₄H₇NO₂) is a chemical intermediate possessing both an isocyanate functional group (-N=C=O) and an ether linkage. This combination of functionalities makes it a versatile building block in organic synthesis, particularly for the introduction of a methoxyethyl moiety onto nucleophilic substrates. The isocyanate group is highly electrophilic and readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the cornerstone of its utility but also the primary driver of its instability in many common solvents.

General Solubility and Stability Profile

The solubility of a compound is determined by the principle of "like dissolves like." The presence of the polar ether group in this compound suggests some affinity for polar solvents. However, the reactive isocyanate group dictates that true "solubility" in protic solvents is transient, as a chemical reaction will occur.

Protic Solvents (e.g., Water, Alcohols, Amines):

In protic solvents, this compound is not merely solvated but undergoes rapid chemical reaction. The lone pair of electrons on the oxygen (of water and alcohols) or nitrogen (of amines) atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea derivative. This reaction is often vigorous and is a primary pathway for the degradation of isocyanates in the presence of moisture.

-

Reaction with Alcohols: The reaction with alcohols yields stable urethane (or carbamate) linkages. This is a fundamental reaction in polyurethane chemistry.

-

Reaction with Amines: Primary and secondary amines react with isocyanates to form urea derivatives.

Due to this high reactivity, determining a true equilibrium solubility in protic solvents is not feasible. Instead, one would measure the rate of reaction and the solubility of the resulting products.

Aprotic Solvents (e.g., Ethers, Ketones, Hydrocarbons, Halogenated Solvents):

In aprotic solvents, which lack acidic protons, this compound is expected to be more stable. Solubility will depend on the polarity of the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents are generally good candidates for dissolving this compound due to their ability to engage in dipole-dipole interactions. However, trace amounts of water in these solvents can lead to slow degradation over time.

-

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be lower.

The stability in aprotic solvents is generally higher, but self-polymerization can occur, especially at elevated temperatures or in the presence of catalysts.

Quantitative Data Summary

As extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility or stability data for this compound, the following tables are presented as templates for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Aprotic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | Data to be determined | e.g., Spectrophotometry |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

Table 2: Experimentally Determined Stability of this compound in Aprotic Solvents

| Solvent | Temperature (°C) | Half-life (t½) | Degradation Products | Method of Determination |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Polymeric materials | e.g., HPLC, GC-MS |

| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | e.g., Polymeric materials | e.g., HPLC, GC-MS |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Polymeric materials | e.g., HPLC, GC-MS |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | e.g., Polymeric materials | e.g., HPLC, GC-MS |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determining Solubility in Aprotic Solvents

Objective: To determine the saturation solubility of this compound in a given aprotic solvent at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, toluene)

-

Vials with airtight septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Gas-tight syringe

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the anhydrous aprotic solvent in a vial. b. Seal the vial and place it in a constant temperature bath on a magnetic stirrer. c. Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.

-

Sample Withdrawal and Dilution: a. Allow the solution to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle. b. Using a gas-tight syringe pre-heated to the experimental temperature, carefully withdraw a known volume of the supernatant. c. Immediately dispense the aliquot into a volumetric flask containing a known volume of a suitable solvent (this can be the same solvent or another in which the compound is stable and soluble for analysis) to create a dilute solution.

-

Analysis: a. Analyze the diluted solution using a calibrated HPLC or GC-MS method to determine the concentration of this compound. b. Prepare a calibration curve using standard solutions of known concentrations.

-

Calculation: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. b. Express the solubility in g/100 mL or mol/L.

Protocol for Assessing Stability in Aprotic Solvents

Objective: To determine the degradation rate and half-life of this compound in a given aprotic solvent at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous aprotic solvent

-

Vials with airtight septa

-

Constant temperature bath or incubator

-

HPLC or GC-MS system

Procedure:

-

Preparation of Stock Solution: a. Prepare a stock solution of this compound of a known concentration in the chosen anhydrous aprotic solvent.

-

Incubation: a. Aliquot the stock solution into several sealed vials. b. Place the vials in a constant temperature bath or incubator.

-

Time-Point Analysis: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator. b. Immediately analyze the sample by a validated HPLC or GC-MS method to quantify the remaining concentration of this compound.

-

Data Analysis: a. Plot the concentration of this compound versus time. b. Determine the order of the degradation reaction (e.g., first-order, second-order). c. For a first-order reaction, the half-life (t½) can be calculated using the equation: t½ = 0.693 / k, where k is the rate constant determined from the slope of the natural log of concentration versus time plot. d. Identify any degradation products by analyzing the chromatograms and mass spectra.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows.

An In-depth Technical Guide on the Fundamental Reactivity of the Isocyanate Group in 1-Isocyanato-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the isocyanate group in 1-isocyanato-2-methoxyethane (CAS No. 42170-95-6). While specific kinetic and thermodynamic data for this particular molecule are not extensively documented in publicly available literature, this guide extrapolates from the well-established principles of isocyanate chemistry to predict its reactivity profile. The document details the primary reactions with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. It presents representative quantitative data from analogous simple alkyl isocyanates to provide a comparative framework for reaction rates. Detailed experimental protocols for synthesis, reaction monitoring, and product characterization are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the core reactivity of this compound.

Introduction to this compound

This compound is an organic compound featuring a reactive isocyanate group (-N=C=O) and a methoxyethyl backbone. Its chemical structure is CH₃OCH₂CH₂NCO.[1][2][3] The presence of the ether linkage may influence the solubility and reactivity of the isocyanate group compared to simple alkyl isocyanates. The fundamental reactivity is governed by the highly electrophilic carbon atom of the isocyanate group, making it susceptible to nucleophilic attack.[4]

The primary reactions of this compound are expected to be with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions are foundational to the synthesis of a wide range of organic molecules, including urethanes and ureas, which are of significant interest in medicinal chemistry and materials science.

Core Reactivity of the Isocyanate Group

The isocyanate group is a cumulative double bond system (N=C=O) that exhibits a strong electrophilic character at the central carbon atom. This is due to the high electronegativity of the adjacent nitrogen and oxygen atoms. The primary mode of reaction involves the nucleophilic addition to the carbon-nitrogen double bond.

Reaction with Alcohols to Form Urethanes

The reaction of this compound with an alcohol (R'-OH) yields a urethane (carbamate). This reaction is of great industrial importance for the production of polyurethanes.[4] The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the alcohol to the nitrogen atom.[4] The reaction can be catalyzed by both acids and bases.[4] Primary alcohols are generally more reactive than secondary alcohols.[5]

dot

Caption: Reaction of this compound with an alcohol.

Reaction with Amines to Form Ureas

The reaction of this compound with a primary or secondary amine (R'R''NH) produces a substituted urea. This reaction is generally much faster than the reaction with alcohols.[6] The mechanism is analogous, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon.

dot

Caption: Reaction of this compound with an amine.

Quantitative Reactivity Data (Representative Examples)

Specific kinetic data for this compound are scarce. The following tables provide representative kinetic parameters for the reactions of other isocyanates with alcohols and amines to serve as a baseline for estimating the reactivity of this compound. As a primary alkyl isocyanate, its reactivity is expected to be comparable to other aliphatic isocyanates.

Table 1: Representative Reaction Rate Constants for Isocyanate-Alcohol Reactions

| Isocyanate | Alcohol | Catalyst | Temperature (°C) | Rate Constant (L mol⁻¹ min⁻¹) |

| Phenyl Isocyanate | n-Butanol | None | 25 | ~0.003 |

| Phenyl Isocyanate | sec-Butanol | None | 25 | ~0.001 |

| Ethyl Isocyanate | 1-Butanethiol | Triethylamine | 30 | 0.0422 |

Data extrapolated from analogous systems.[7][8][9]

Table 2: Representative Activation Energies for Isocyanate-Alcohol Reactions

| Isocyanate | Alcohol | Solvent | Activation Energy (kJ/mol) |

| Phenyl Isocyanate | n-Butanol | Xylene | 33.9 |

| Phenyl Isocyanate | sec-Butanol | Xylene | 41.4 |

| Phenyl Isocyanate | Propan-1-ol | THF | 30-40 |

| Phenyl Isocyanate | Propan-2-ol | THF | 41-52 |

Data extrapolated from analogous systems.[8][9][10][11]

Table 3: Relative Reaction Rates of Isocyanates with Various Nucleophiles at 25°C

| Nucleophile | Relative Rate |

| Primary Aliphatic Amine | 1000-5000 |

| Secondary Aliphatic Amine | 500-1250 |

| Aromatic Amine | 20-50 |

| Primary Hydroxyl | 2.5 |

| Water | 1 |

| Secondary Hydroxyl | 0.75 |

| Phenolic Hydroxyl | ~0.2 |

| Carboxylic Acid | ~0.05 |

Data compiled from various sources.[6][12]

Experimental Protocols

The following are detailed methodologies for key experiments involving isocyanate reactivity.

Synthesis of a Urethane Derivative

Objective: To synthesize a urethane from this compound and a primary alcohol (e.g., n-butanol).

Materials:

-

This compound

-

n-Butanol

-

Anhydrous Toluene

-

Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (optional catalyst)

-

Dry round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add n-butanol (1.0 eq) and anhydrous toluene.

-

If a catalyst is used, add a catalytic amount of DBTDL or TEA.

-

Heat the mixture to the desired temperature (e.g., 80°C) with stirring.

-

Slowly add this compound (1.05 eq) dropwise to the stirred solution.

-

Maintain the reaction at temperature and monitor its progress using Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy. The reaction may take several hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure urethane.[13]

Synthesis of a Urea Derivative

Objective: To synthesize a urea from this compound and a primary amine (e.g., benzylamine).

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Dichloromethane (DCM)

-

Dry round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add this compound (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold DCM, and dry under vacuum.[13][14]

In-situ Monitoring of Isocyanate Reactions by FTIR Spectroscopy

Objective: To monitor the consumption of the isocyanate group in real-time.

Apparatus:

Procedure:

-

Set up the reaction as described in the synthesis protocols in a suitable reaction vessel that can accommodate the FTIR probe.

-

Insert the fiber-optic probe into the reaction mixture.

-

Record a background spectrum of the initial reaction mixture before the addition of the isocyanate.

-

Initiate the reaction by adding this compound.

-

Collect spectra at regular intervals (e.g., every 60 seconds).

-

Monitor the disappearance of the characteristic isocyanate peak at approximately 2250-2275 cm⁻¹.[17]

-

The concentration of the remaining isocyanate can be quantified by calculating the peak area.

dot

Caption: Workflow for in-situ FTIR monitoring of isocyanate reactions.

Product Characterization by NMR Spectroscopy

Objective: To confirm the structure of the synthesized urethane or urea.

Apparatus:

-

NMR Spectrometer

Procedure:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

For urethanes, look for the characteristic urethane NH proton signal, typically around 7.00 ppm in ¹H NMR.[18][19][20]

-

For ureas, the urea NH proton signals will also be present in the ¹H NMR spectrum.

-

Analyze the chemical shifts and coupling constants to confirm the expected structure.[21]

Conclusion

This compound is a versatile reagent whose reactivity is dominated by the electrophilic nature of its isocyanate group. Its reactions with alcohols and amines provide straightforward routes to urethanes and ureas, respectively. While specific quantitative data for this compound is limited, a robust understanding of its reactivity can be derived from the extensive knowledge base of general isocyanate chemistry. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful monitoring of reaction conditions and the use of appropriate analytical techniques are crucial for achieving desired outcomes and ensuring product purity.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

- 17. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. process-nmr.com [process-nmr.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Methoxyethyl Isocyanate

This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals working with 2-methoxyethyl isocyanate. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.

Chemical and Physical Properties

2-Methoxyethyl isocyanate is a reactive chemical that requires careful handling.[1][2][3] Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C4H7NO2[4] |

| Molecular Weight | 101.104 g/mol [4] |

| Boiling Point | 115.4 ± 23.0 °C at 760 mmHg[4] |

| Flash Point | 29.5 ± 17.1 °C[4] |

| Density | 1.0 ± 0.1 g/cm³[4] |

| Vapor Pressure | 19.0 ± 0.2 mmHg at 25°C[4] |

| Appearance | Colorless liquid[3] |

| Odor | Pungent[3] |

| Solubility | Soluble in water, but reacts with it.[3] |

Toxicological Data and Hazard Information

Isocyanates are highly reactive and toxic compounds.[2] Exposure can cause severe health effects, including respiratory sensitization (asthma), skin irritation and sensitization, and eye damage.[1][5][6]

| Hazard Classification | GHS Statements |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[7] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] |

| Skin Sensitization | H317: May cause an allergic skin reaction[8] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[7][8] |

Protocols for Safe Handling and Storage

Hierarchy of Controls

To minimize exposure to 2-methoxyethyl isocyanate, a hierarchy of controls must be implemented.

Caption: Hierarchy of Controls for Isocyanate Exposure.

Engineering Controls

-

Ventilation: Always handle 2-methoxyethyl isocyanate in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9] Local exhaust ventilation is recommended for any process that could generate vapors or aerosols.[1]

-

Closed Systems: Whenever feasible, use a closed system to minimize the potential for release.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling isocyanates.[11]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][10]

-

Hand Protection: Use butyl rubber or nitrile gloves with a minimum thickness of 0.4 mm.[2][5] Latex gloves are not suitable and should not be used.[1][2]

-

Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[12] For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[2][11]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an organic vapor cartridge is required.[13][14] In some high-exposure scenarios, a supplied-air respirator may be necessary.[14]

Storage Protocols

-

Containers: Store 2-methoxyethyl isocyanate in tightly sealed, properly labeled containers.[15] Opened containers should be carefully resealed and stored upright.[12]

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12][13]

-

Incompatible Materials: Keep away from water, strong acids and bases, alcohols, amines, and strong oxidizing agents.[10][12] Isocyanates can react with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[2][8]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[8][16] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing immediately.[17] Wash the affected area thoroughly with soap and copious amounts of water.[8][17]

-

Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[8][17]

Spill Response Protocol

In the event of a spill, follow these procedures carefully.

Caption: Workflow for 2-Methoxyethyl Isocyanate Spill Response.

Detailed Spill Cleanup Methodology:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[18]

-

Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 3.3.[18]

-

Containment: For small spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[15][19] For larger spills, dike the area to prevent spreading.[19]

-

Neutralization: Prepare a decontamination solution. A common formulation is 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[20] Another option is a solution of 3-8% concentrated ammonia with detergent in water, though this requires excellent ventilation.[20] Apply the solution to the absorbed material.

-

Collection: Carefully scoop the neutralized material into an open-top container.[18] Do not seal the container, as the reaction can generate carbon dioxide and cause pressure buildup.[18][20]

-

Decontaminate Area: Clean the spill area with the decontamination solution, allowing it to sit for at least 10 minutes before wiping.[20]

-

Waste Disposal: Label the waste container and move it to a well-ventilated area to allow for the completion of the neutralization reaction (at least 24 hours).[15] Dispose of the waste and contaminated PPE in accordance with all federal, state, and local regulations.[18]

Disposal of Unused Material and Empty Containers

All waste containing 2-methoxyethyl isocyanate must be treated as hazardous waste.[15] Contact your institution's environmental health and safety department for specific disposal procedures. Empty containers should be decontaminated with a neutralizing solution before disposal.[20]

References

- 1. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 2. How to Safely Handle Isocyanates? [enuochem.com]

- 3. Methoxymethyl isocyanate | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Isocyanato-2-methoxyethane | CAS#:42170-95-6 | Chemsrc [chemsrc.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. media.novol.com [media.novol.com]

- 9. reddit.com [reddit.com]

- 10. fishersci.com [fishersci.com]

- 11. Control measures guide - Canada.ca [canada.ca]

- 12. studylib.net [studylib.net]

- 13. Isocyanates – A family of chemicals [tc.canada.ca]

- 14. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 2-Isocyanatoethyl methacrylate | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fsi.co [fsi.co]

- 19. METHACRYLOYLOXYETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. safetyinnumbers.ca [safetyinnumbers.ca]

Hydrolysis and Degradation of 1-Isocyanato-2-methoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated hydrolysis and degradation pathways of 1-isocyanato-2-methoxyethane. Due to the limited availability of specific studies on this compound, this guide leverages established principles of isocyanate chemistry and data from structurally analogous compounds to present a scientifically grounded resource.

Introduction

This compound is a bifunctional molecule containing a highly reactive isocyanate group and an ether linkage. The isocyanate group is susceptible to nucleophilic attack, particularly by water, making hydrolysis a primary degradation pathway. Understanding the kinetics and products of this degradation is crucial for applications in drug development, materials science, and for assessing its environmental fate and toxicological profile.

Primary Hydrolysis Pathway

The primary hydrolysis of this compound is expected to proceed through a well-established mechanism for isocyanates. The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This leads to the formation of an unstable carbamic acid intermediate (2-methoxyethylcarbamic acid). Carbamic acids are generally transient and readily decompose via decarboxylation to yield the corresponding primary amine (2-methoxyethanamine) and carbon dioxide.[1][2]

Secondary Degradation Pathway: Urea Formation

The primary amine product of hydrolysis, 2-methoxyethanamine, is itself a nucleophile. In the presence of unreacted this compound, it can undergo a rapid reaction to form a stable, disubstituted urea derivative, 1,3-bis(2-methoxyethyl)urea.[1][3] This secondary degradation pathway is significant when the concentration of the isocyanate is high or when water is the limiting reagent.

Quantitative Data for Analogous Compounds

| Parameter | Value | Compound | Conditions | Reference |

| Half-life (t₁/₂) | 9 minutes | Methyl Isocyanate | 25°C in excess water | [4] |

| Hydrolysis Rate | Rapid | Methyl Isocyanate | Minutes to hours in water | [5][6] |

Note: The presence of the methoxy group in this compound may have a minor electronic effect on the reactivity of the isocyanate group compared to methyl isocyanate. However, the overall hydrolysis mechanism and rapid rate are expected to be similar.

Experimental Protocols for Hydrolysis Studies

The following is a generalized protocol for investigating the hydrolysis of this compound.

Materials and Reagents

-

This compound (of known purity)

-

Deionized water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Buffer solutions (e.g., phosphate, acetate) for pH control

-

Quenching solution (e.g., a solution of a primary or secondary amine like dibutylamine in a suitable solvent to derivatize the remaining isocyanate)

-

Internal standard for chromatography

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

pH meter

Experimental Procedure

-

Reaction Setup: A buffered aqueous solution is prepared in the thermostatted reaction vessel and allowed to reach the desired temperature.

-

Initiation of Reaction: A known concentration of this compound (typically as a concentrated solution in a water-miscible, inert solvent like acetonitrile to ensure rapid dissolution) is added to the aqueous solution with vigorous stirring to initiate the hydrolysis reaction.

-

Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching and Derivatization: Each aliquot is immediately added to a quenching solution to stop the hydrolysis reaction by rapidly converting any remaining this compound into a stable derivative.

-

Sample Preparation for Analysis: The quenched samples are then diluted as necessary with the appropriate mobile phase for HPLC analysis or prepared for GC-MS analysis.

-

Chromatographic Analysis: The prepared samples are injected into the HPLC or GC-MS system.

-

HPLC: The disappearance of the derivatized isocyanate and the appearance of the 2-methoxyethanamine and/or the urea derivative can be monitored. A reverse-phase C18 column is often suitable.

-

GC-MS: This technique is particularly useful for identifying and quantifying the volatile degradation products.

-

-

Data Analysis: The concentration of the parent compound and the degradation products at each time point are determined by comparing their peak areas to those of calibration standards. The rate of hydrolysis can then be calculated.

Conclusion

While direct experimental data for this compound is limited, the principles of isocyanate chemistry provide a strong foundation for understanding its hydrolysis and degradation. The primary pathway involves hydrolysis to 2-methoxyethanamine and carbon dioxide, with a potential secondary pathway leading to the formation of 1,3-bis(2-methoxyethyl)urea. The reaction with water is expected to be rapid. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed investigations into the stability and degradation of this compound.

References

A Theoretical and Computational Investigation of 2-Methoxyethyl Isocyanate: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 2-methoxyethyl isocyanate. Given the importance of isocyanates as versatile reagents in the synthesis of a wide array of organic compounds, including pharmaceuticals and polyurethanes, a thorough understanding of their molecular properties is crucial.[1][2][3] This document outlines a systematic approach, from conformational analysis to the prediction of spectroscopic and reactivity parameters, leveraging established computational chemistry protocols.

While direct experimental and computational studies on 2-methoxyethyl isocyanate are not extensively available in the current literature, this guide synthesizes state-of-the-art computational techniques applied to analogous isocyanate-containing molecules. The protocols detailed herein serve as a robust framework for researchers to elucidate the structural, vibrational, and reactive characteristics of this compound.

Conformational Analysis

The flexibility of the 2-methoxyethyl group necessitates a thorough conformational analysis to identify the most stable geometries of 2-methoxyethyl isocyanate. These low-energy conformers are essential for accurate predictions of spectroscopic properties and reactivity. A multi-level computational approach, inspired by established workflows like the CENSO protocol, is recommended for a cost-effective and accurate exploration of the conformational space.[4][5][6]

Experimental Protocols: Computational Conformational Search

A hierarchical computational strategy is proposed to efficiently identify and rank the stable conformers of 2-methoxyethyl isocyanate.

-

Initial Conformer Generation: A low-cost molecular mechanics or semi-empirical method (e.g., GFN2-xTB) is employed to generate a large and diverse set of initial conformers. This step broadly samples the potential energy surface.

-

Geometry Optimization and Energy Refinement: The generated conformers are then subjected to geometry optimization using a computationally efficient Density Functional Theory (DFT) functional and basis set (e.g., B3LYP/6-31G(d)). This provides a more accurate representation of the geometries and relative energies.

-

High-Level Single-Point Energy Calculations: To further refine the energy ranking, single-point energy calculations are performed on the optimized geometries using a more accurate level of theory, such as a larger basis set or a higher-level quantum chemical method (e.g., ωB97X-D/def2-TZVP or DLPNO-CCSD(T)).[1][3]

-

Thermodynamic Analysis: Vibrational frequency calculations are performed at the DFT level to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy at a standard temperature (e.g., 298.15 K). This allows for the ranking of conformers based on their thermodynamic stability.

Data Presentation: Predicted Conformational Data

The following table illustrates the type of quantitative data that would be generated from a conformational analysis of 2-methoxyethyl isocyanate. The values presented are hypothetical and serve as a template for reporting actual computational results.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angles (°) | Dipole Moment (Debye) |

| 1 | 0.00 | 65.3 | O-C-C-N: 178.5, C-O-C-C: -65.2 | 2.8 |

| 2 | 0.85 | 25.1 | O-C-C-N: 60.1, C-O-C-C: 175.8 | 3.5 |

| 3 | 1.50 | 9.6 | O-C-C-N: -62.3, C-O-C-C: 179.0 | 3.1 |

Visualization: Conformational Analysis Workflow

Caption: A flowchart illustrating the multi-step computational workflow for the conformational analysis of 2-methoxyethyl isocyanate.

Vibrational Spectroscopy

Theoretical calculations of vibrational spectra (Infrared and Raman) are invaluable for interpreting experimental data and for the structural characterization of molecules. DFT calculations can provide detailed assignments of vibrational modes.[7][8]

Experimental Protocols: Computational Vibrational Spectroscopy

-

Geometry Optimization: The most stable conformer of 2-methoxyethyl isocyanate, as determined from the conformational analysis, is optimized at a suitable level of DFT (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Scaling of Frequencies: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match experimental data. This accounts for the neglect of anharmonicity in the theoretical model.

-

Spectral Simulation: The calculated frequencies and intensities are used to simulate the IR and Raman spectra, typically by fitting Lorentzian or Gaussian functions to the calculated data.

Data Presentation: Predicted Vibrational Frequencies

The following table provides an example of how the calculated vibrational frequencies and their assignments for the most stable conformer of 2-methoxyethyl isocyanate would be presented.

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | 2985 | 2895 | 45.2 | 120.3 | C-H stretch (methoxy) |

| ν₂ | 2280 | 2212 | 1850.7 | 55.6 | N=C=O asymmetric stretch |

| ν₃ | 1450 | 1407 | 25.8 | 15.1 | CH₂ scissoring |

| ν₄ | 1125 | 1091 | 150.3 | 20.4 | C-O-C stretch |

Visualization: Logical Relationship of Spectroscopic Analysis

Caption: A diagram showing the logical flow from the optimized molecular structure to the assignment of vibrational spectra.

Molecular Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of 2-methoxyethyl isocyanate. This includes the study of reaction mechanisms, transition states, and the calculation of activation energies. For instance, the reaction with alcohols to form carbamates is a fundamental transformation of isocyanates.[9]

Experimental Protocols: Computational Investigation of Reaction Mechanisms

-

Reactant and Product Optimization: The geometries of the reactants (2-methoxyethyl isocyanate and a model alcohol, e.g., methanol) and the expected product (the corresponding carbamate) are fully optimized.

-

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, can be employed.

-

Transition State Verification: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products on the potential energy surface.

-

Activation Energy Calculation: The activation energy (or Gibbs free energy of activation) is calculated as the energy difference between the transition state and the reactants.

Data Presentation: Predicted Reaction Energetics

The following table illustrates the kind of data that would be generated from a computational study of the reaction of 2-methoxyethyl isocyanate with methanol.

| Species | Relative Energy (kcal/mol) |

| Reactants (Isocyanate + Methanol) | 0.00 |

| Transition State | +15.2 |

| Product (Carbamate) | -25.8 |

Visualization: Reaction Pathway Diagram

Caption: A simplified reaction coordinate diagram illustrating the energetic pathway for the reaction of 2-methoxyethyl isocyanate with methanol.

This guide provides a foundational framework for the theoretical and computational investigation of 2-methoxyethyl isocyanate. By applying these methodologies, researchers can gain significant insights into its molecular properties, which is essential for its application in synthetic chemistry and drug development.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. chem4all.nethouse.ru [chem4all.nethouse.ru]

Methodological & Application

Application Note: A Novel Derivatization Protocol for the Analysis of Amino Acids by GC-MS using 2-Methoxyethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids. However, their inherent polarity and low volatility necessitate a derivatization step to improve their chromatographic behavior. This application note presents a detailed, theoretical protocol for a two-step derivatization of amino acids using 2-methoxyethyl isocyanate. This method is proposed to enhance the volatility and thermal stability of amino acids, making them amenable to GC-MS analysis. The protocol first involves the esterification of the carboxylic acid group, followed by the derivatization of the amino and other reactive functional groups with 2-methoxyethyl isocyanate. This document provides a comprehensive experimental procedure, suggested GC-MS parameters, and representative quantitative data from established methods for comparison. The included workflow and reaction diagrams offer a clear visual representation of the process. It is important to note that this is a theoretical protocol and requires experimental optimization and validation.

Introduction